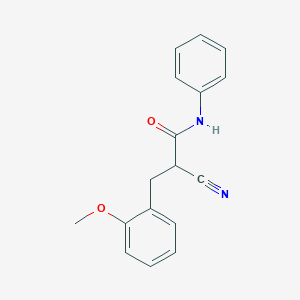

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide

Description

2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone with a cyano (-CN) group at the second carbon and a 2-methoxyphenyl substituent at the third carbon. Its molecular formula is C₁₇H₁₅N₂O₂, with a molecular weight of 279.32 g/mol. Key functional groups include:

- Cyano group: Enhances hydrophobicity and influences electronic properties.

- 2-Methoxyphenyl: Introduces steric bulk and moderate polarity via the methoxy (-OCH₃) group.

- Amide bond: Facilitates hydrogen bonding and stability.

This compound’s structure positions it within the broader class of N-phenylpropanamide derivatives, which are studied for diverse applications, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-10,14H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIDYFWGORPCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of greener and more sustainable methods, such as the use of sodium ethoxide in ethanol, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Key Insights :

- Substituent Position: The placement of the cyano group on the propanamide chain (target compound) vs. the N-phenyl ring () significantly alters hydrophobicity and steric effects.

- Pharmacological Activity : Unlike 3-methylfentanyl, the target compound lacks the piperidine backbone critical for opioid receptor binding, explaining its absence from controlled substance lists .

Methoxyphenyl-Substituted Compounds

Key Insights :

- Acid vs. Amide: The target compound’s amide group (vs.

- Steric Effects : The 2-methoxyphenyl group in the target compound introduces steric hindrance comparable to N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide but without the reactive formyl group .

Cyano-Containing Derivatives

Key Insights :

- LogP Trends: The target compound’s cyano and methoxyphenyl groups likely increase logP (hydrophobicity) compared to polar derivatives like the ferrocenyl-containing analogue, which has hydrophilic nitro and hydroxyl groups .

- *Estimated using fragment-based methods due to lack of experimental data.

Research Findings and Data Analysis

- Structural Flexibility: The propanamide backbone allows diverse substitutions, enabling tunable physicochemical properties. For example, replacing the cyano group with a fluoro-phenylamino moiety () increases polarity but reduces molecular weight.

- Bioactivity Correlations: While N-phenylpropanamide opioids () rely on piperidine rings for activity, the target compound’s lack of this motif suggests non-opioid applications, possibly in material science or as a synthetic intermediate.

Biological Activity

2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyano group and a propanamide backbone with a 2-methoxyphenyl substituent, which contributes to its chemical reactivity and biological activity. The presence of the methoxy group enhances the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound, particularly against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) with IC50 values indicating significant cytotoxicity. The mechanism involves the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Derivatives of cyanoacetamide have demonstrated efficacy against a range of bacterial and fungal pathogens. The proposed mechanism includes disruption of microbial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.

- Signal Transduction Pathways : The compound's interaction with signaling pathways can lead to altered gene expression profiles that favor apoptosis in cancer cells .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

| Study | Cell Line/Model | Activity | IC50 Value |

|---|---|---|---|

| MDA-MB-231 | Cytotoxicity | 21.6 μM | |

| Macrophage cultures | Anti-inflammatory | Not specified | |

| Various bacteria | Antimicrobial | Varies |

Case Studies

- Anticancer Efficacy : A study demonstrated that 2-cyano derivatives exhibited significant cytotoxic effects against MDA-MB-231 cells, with structure-activity relationships suggesting that modifications to the phenyl ring could enhance potency .

- Anti-inflammatory Activity : In vivo studies showed that related compounds significantly reduced inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.